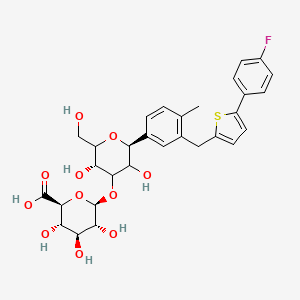![molecular formula C13H14N3O3S+ B13850301 1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as Cephalosporium. This compound is characterized by its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide typically involves multiple steps, starting from the core cephalosporin structure. The process may include:
Formation of the β-lactam ring: This is a crucial step in the synthesis of cephalosporins, often involving cyclization reactions.
Introduction of the amino group: This can be achieved through amination reactions.
Attachment of the pyridylmethyl group: This step may involve nucleophilic substitution reactions.
Formation of the hydroiodide salt: This is typically done by reacting the free base with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to comply with regulatory standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common in modifying the side chains of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various derivatives with modified antibacterial activity.
科学研究应用
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide has several applications in scientific research:
Chemistry: Used as a model compound to study β-lactam chemistry and reaction mechanisms.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential to treat resistant bacterial infections.
Industry: Utilized in the production of cephalosporin antibiotics and related compounds.
作用机制
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
相似化合物的比较
Similar Compounds
Cefalexin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Cefuroxime: A second-generation cephalosporin with improved stability against β-lactamases.
Uniqueness
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide is unique due to its specific structural modifications, which may confer distinct antibacterial properties and resistance profiles compared to other cephalosporins.
属性
分子式 |
C13H14N3O3S+ |
|---|---|
分子量 |
292.34 g/mol |
IUPAC 名称 |
(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/p+1/t9-,12-/m1/s1 |
InChI 键 |
ACIOXMJZEFKYHZ-BXKDBHETSA-O |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=CC=C3 |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
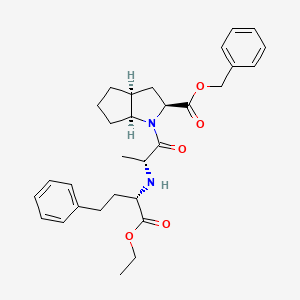
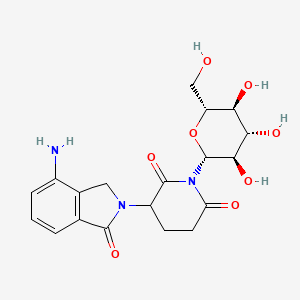

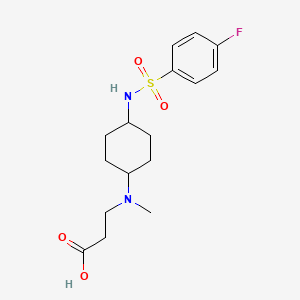
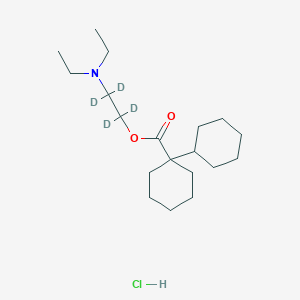

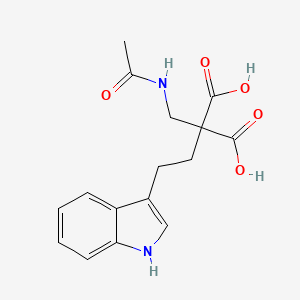

![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)

